![molecular formula C13H20N2O5S B13097350 (3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate can be achieved through a multi-step synthetic route. A common approach involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Cyclization: The indole core undergoes cyclization with appropriate reagents to form the hexahydropyrrolo[2,3-b]indole structure.
Methylation: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive indole compounds.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of (3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The sulfate group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate is unique due to its specific substitution pattern and the presence of the sulfate group, which may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C13H20N2O5S |
|---|---|
Molekulargewicht |
316.38 g/mol |
IUPAC-Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;sulfuric acid |
InChI |
InChI=1S/C13H18N2O.H2O4S/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;1-5(2,3)4/h4-5,8,12,16H,6-7H2,1-3H3;(H2,1,2,3,4)/t12-,13+;/m1./s1 |
InChI-Schlüssel |
LUBKFWNXIVLUAD-KZCZEQIWSA-N |
Isomerische SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.OS(=O)(=O)O |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


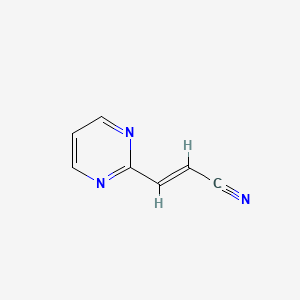

![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
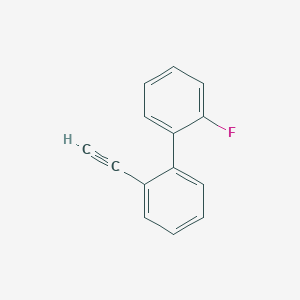
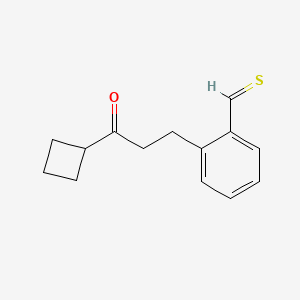
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
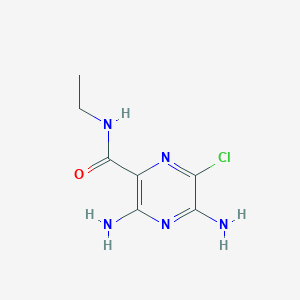
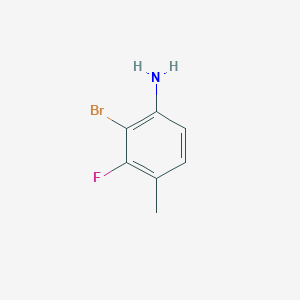
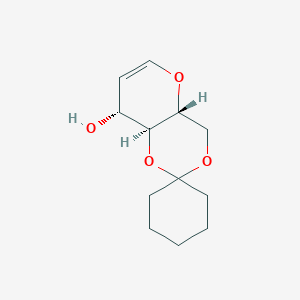
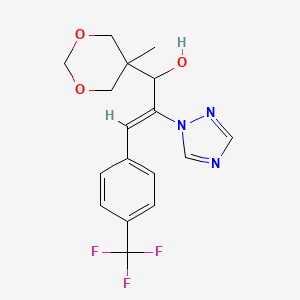

![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)


